molecular formula C21H15N3O3S B3715021 N-[(9H-fluoren-2-ylamino)carbonothioyl]-4-nitrobenzamide

N-[(9H-fluoren-2-ylamino)carbonothioyl]-4-nitrobenzamide

Cat. No.: B3715021
M. Wt: 389.4 g/mol
InChI Key: XQHSBYAWLKZJJZ-UHFFFAOYSA-N
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Description

Fluorene-based compounds are often used in organic chemistry due to their unique properties. They are typically aromatic with a three-ring structure, which can contribute to their stability and reactivity .


Synthesis Analysis

The synthesis of fluorene-based compounds often involves reactions such as Friedel-Crafts acylation, electrophilic aromatic substitution, and nucleophilic aromatic substitution .


Molecular Structure Analysis

The molecular structure of fluorene-based compounds is typically planar due to the conjugated pi system of the aromatic rings. This can be confirmed using techniques such as X-ray crystallography .


Chemical Reactions Analysis

Fluorene-based compounds can undergo a variety of reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and oxidation .


Physical and Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be determined using various analytical techniques. These properties are influenced by factors such as the compound’s structure and the presence of functional groups .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if it’s a drug, it might interact with a specific protein in the body. If it’s a catalyst, it might lower the activation energy of a certain reaction .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For example, some compounds might be toxic, corrosive, or flammable. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on a compound depend on its potential applications. For example, if a compound has promising medicinal properties, future research might focus on drug development .

Properties

IUPAC Name

N-(9H-fluoren-2-ylcarbamothioyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O3S/c25-20(13-5-8-17(9-6-13)24(26)27)23-21(28)22-16-7-10-19-15(12-16)11-14-3-1-2-4-18(14)19/h1-10,12H,11H2,(H2,22,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQHSBYAWLKZJJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=S)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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